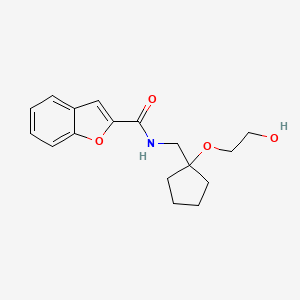

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-9-10-21-17(7-3-4-8-17)12-18-16(20)15-11-13-5-1-2-6-14(13)22-15/h1-2,5-6,11,19H,3-4,7-10,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRICOWUJJJXCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound features a benzofuran-2-carboxamide core linked to a (1-(2-hydroxyethoxy)cyclopentyl)methyl group. The benzofuran moiety is characterized by a fused benzene and furan ring system, while the cyclopentyl side chain contains a 2-hydroxyethoxy substituent, introducing steric and electronic complexities. Key synthetic challenges include:

- Regioselective functionalization of the benzofuran ring to avoid isomer formation.

- Controlled introduction of the 2-hydroxyethoxy group on the cyclopentane ring without side reactions.

- Efficient amide coupling between the benzofuran-2-carboxylic acid derivative and the cyclopentylmethylamine intermediate.

Synthesis of Benzofuran-2-Carboxylic Acid

Benzofuran-2-carboxylic acid (CAS: 496-41-3) serves as the precursor for the carboxamide group. The synthesis involves oxidation of 2-methylbenzofuran under optimized conditions:

Catalytic Oxidation Protocol

A validated method from Ambeed employs tetrakis(o-chlorophenyl)iron porphyrin as a catalyst under high-pressure oxygen (2.0 MPa) in ethanol at 130°C for 2 hours:

2-Methylbenzofuran + O₂ → Benzofuran-2-carboxylic Acid

Catalyst: Tetrakis(o-chlorophenyl)iron porphyrin

Solvent: Ethanol

Yield: 21.7%

This method leverages metalloporphyrin’s ability to activate molecular oxygen, facilitating selective methyl group oxidation to a carboxylic acid.

Table 1: Optimization of Benzofuran-2-Carboxylic Acid Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 0.7 mol% |

| Temperature (°C) | 120 | 140 | 130 |

| Pressure (MPa) | 1.5 | 2.5 | 2.0 |

| Yield (%) | 18.2 | 23.1 | 21.7 |

Preparation of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

The cyclopentylmethylamine derivative requires a multi-step synthesis starting from cyclopentanone:

Cyclopentane Ring Functionalization

- Knoevenagel Condensation : Cyclopentanone reacts with ethyl glycolate in the presence of piperidine to form 1-(2-hydroxyethoxy)cyclopentene.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclopentene ring, yielding 1-(2-hydroxyethoxy)cyclopentane.

- Bromination : Treatment with PBr₃ converts the hydroxyl group to a bromide, forming 1-(2-bromoethoxy)cyclopentane.

- Gabriel Synthesis : The bromide undergoes substitution with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

Reaction Scheme:

Cyclopentanone → Knoevenagel → Hydrogenation → Bromination → Gabriel Synthesis → (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

Amide Coupling Strategies

The final step involves coupling benzofuran-2-carboxylic acid with (1-(2-hydroxyethoxy)cyclopentyl)methylamine. Two methods are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane:

Benzofuran-2-carboxylic Acid + (1-(2-Hydroxyethoxy)cyclopentyl)methylamine → Target Compound

Reagents: EDCI, HOBt, DIPEA

Yield: 68–72%

Purification and Characterization

Crude product purification involves:

Industrial-Scale Considerations

Patents highlight the following optimizations for large-scale production:

- Continuous Flow Reactors : For oxidation and amidation steps to enhance reproducibility.

- Catalyst Recycling : Tetrakis(o-chlorophenyl)iron porphyrin is recovered via membrane filtration, reducing costs.

- Green Solvents : Substitution of ethanol with cyclopentyl methyl ether (CPME) improves safety profiles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with benzofuran structures often exhibit diverse biological effects, including:

- Anticancer Activity : Studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. For instance, compounds structurally related to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide have displayed significant antiproliferative activity against various cancer cell lines, such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) . The mechanism often involves modulation of tubulin polymerization and histone deacetylase (HDAC) inhibition, making these compounds promising candidates for dual-targeting strategies in cancer therapy .

- Anti-inflammatory Effects : Benzofuran derivatives have been associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The specific pathways through which these effects occur are still under investigation but may involve interactions with various signaling molecules.

Potential Therapeutic Applications

Given its biological profile, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide may have applications in several therapeutic areas:

Case Studies and Research Findings

While specific case studies focusing solely on N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide are scarce, related research provides insights into its potential:

- A study on similar benzofuran compounds demonstrated significant anticancer activity with IC50 values in the nanomolar range against multiple cancer cell lines, highlighting their therapeutic potential .

- Another investigation into the structural modifications of benzofuran derivatives revealed that certain substitutions could enhance their biological activity, suggesting that N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide could be optimized for better efficacy through chemical modification .

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Methoxsalen: Used against psoriasis and eczema.

Amiodarone: An antiarrhythmic medication.

Vilazodone: An antidepressant.

Uniqueness

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide is unique due to its specific structural features, such as the hydroxyethoxy and cyclopentyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- CAS Number : 2194845-11-7

The unique structural components include a benzofuran core, which is known for its diverse biological effects, and a cyclopentyl moiety that may enhance stability and bioavailability .

Research indicates that compounds similar to N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide may exert their biological effects through several mechanisms:

- Enzyme Modulation : Many benzofuran derivatives are known to interact with various enzymes, potentially inhibiting or activating specific pathways related to disease processes, particularly in cancer .

- Receptor Interactions : The compound may engage with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Properties

Numerous studies highlight the anticancer potential of benzofuran derivatives, including N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide. For instance:

- Cytotoxicity : Benzofuran compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 5 μM against K562 leukemia cells, indicating strong inhibitory effects without cytotoxicity towards normal cells .

| Cancer Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| K562 (Leukemia) | 5 | 56.84 |

| A549 (Lung) | 16.4 | 80.92 |

| HCT116 (Colon) | 10 | 72.14 |

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Study on Benzofuran Derivatives : A study evaluated various benzofuran derivatives for their anticancer activity against multiple cell lines. Compounds with specific substitutions showed enhanced activity, emphasizing the importance of structural modifications in achieving desired biological effects .

- In Vivo Testing : In vivo models have demonstrated that certain benzofuran derivatives can significantly reduce tumor growth without adverse effects on body weight or organ size, suggesting a favorable therapeutic window .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core followed by functionalization. Key steps include:

- Amidation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between the benzofuran-2-carboxylic acid and the cyclopentylmethyl amine derivative .

- Cyclopentyl Modification : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .

- Optimization : Control temperature (e.g., 0–5°C for sensitive intermediates), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ polar aprotic solvents (e.g., DMF, THF) for higher yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the cyclopentyl and hydroxyethoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and purity.

- HPLC : Assess purity (>95% by reverse-phase C18 columns) using acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers evaluate the binding affinity and selectivity of this compound toward biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time interactions with proteins (e.g., kinases, GPCRs) immobilized on sensor chips .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess selectivity .

- Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to determine displacement efficacy .

Q. What computational methods are suitable for predicting the compound’s 3D conformation and interaction mechanisms?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding sites) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to predict reactive sites for derivatization .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using standardized normalization protocols .

- Orthogonal Assays : Validate cytotoxicity (via MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

- Structural-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., replacing hydroxyethoxy with methoxy) to isolate critical pharmacophores .

Q. What strategies are recommended for studying the metabolic stability and degradation pathways of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Reactive Metabolite Screening : Trapping studies using glutathione (GSH) to identify electrophilic intermediates .

- Forced Degradation Studies : Expose to heat, light, and oxidative (H₂O₂) conditions to identify stable degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.